(Methylamino)piperidylmethane-1-thione
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Overview
Description
(Methylamino)piperidylmethane-1-thione is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylamino)piperidylmethane-1-thione typically involves the reaction of piperidine with methylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Methylamine} + \text{Carbon Disulfide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically carried out at elevated temperatures and pressures to increase the yield. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (Methylamino)piperidylmethane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(Methylamino)piperidylmethane-1-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Methylamino)piperidylmethane-1-thione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter levels and immune responses.
Comparison with Similar Compounds
- N-methyl-1-piperidinecarbothioamide
- 1,2,4-triazolidine-3-thione derivatives
- Methylaminoquinolines
Comparison: (Methylamino)piperidylmethane-1-thione is unique due to its specific substitution pattern on the piperidine ring. Compared to N-methyl-1-piperidinecarbothioamide, it has a different functional group arrangement, which may result in distinct biological activities. The 1,2,4-triazolidine-3-thione derivatives, while also containing a thione group, have a different core structure, leading to variations in their chemical reactivity and applications. Methylaminoquinolines, on the other hand, have a quinoline core, which imparts different pharmacological properties compared to the piperidine-based this compound.
Properties
CAS No. |
2741-02-8 |
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Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
N-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C7H14N2S/c1-8-7(10)9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
UEEUTJLOMODYLL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCCCC1 |
Origin of Product |
United States |
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